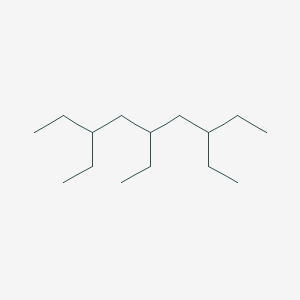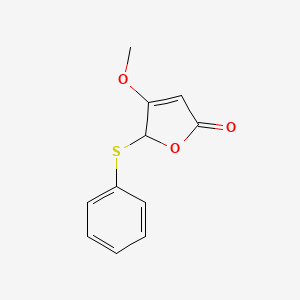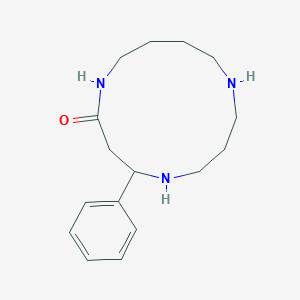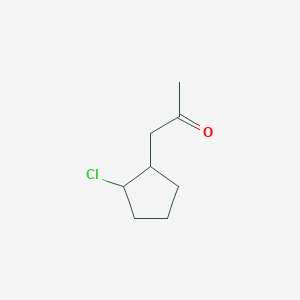![molecular formula C11H15ClS B14328213 {3-[(2-Chloroethyl)sulfanyl]propyl}benzene CAS No. 99858-12-5](/img/structure/B14328213.png)
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene is an organic compound characterized by the presence of a benzene ring attached to a propyl chain, which is further substituted with a 2-chloroethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Chloroethyl)sulfanyl]propyl}benzene typically involves the nucleophilic substitution reaction of benzene derivatives. One common method is the reaction of 3-bromopropylbenzene with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiolate.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or sodium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.
Scientific Research Applications
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[(2-Chloroethyl)sulfanyl]propyl}benzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. This interaction can lead to the formation of covalent bonds with biological targets, potentially affecting their function. The sulfanyl group can also undergo oxidation, leading to the formation of reactive intermediates that can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
{3-[(2-Bromoethyl)sulfanyl]propyl}benzene: Similar structure but with a bromine atom instead of chlorine.
{3-[(2-Hydroxyethyl)sulfanyl]propyl}benzene: Contains a hydroxyethyl group instead of chloroethyl.
{3-[(2-Aminoethyl)sulfanyl]propyl}benzene: Contains an aminoethyl group instead of chloroethyl.
Uniqueness
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom makes it more reactive towards nucleophiles, enabling a wider range of chemical transformations.
Properties
CAS No. |
99858-12-5 |
|---|---|
Molecular Formula |
C11H15ClS |
Molecular Weight |
214.76 g/mol |
IUPAC Name |
3-(2-chloroethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C11H15ClS/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
GGQTWQLHQOMPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)

![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)


![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)


![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)




